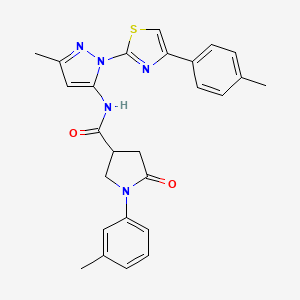
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features, including heterocyclic rings such as pyrazole and thiazole. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The structural complexity includes:
- Pyrazole ring : Known for various biological activities.
- Thiazole moiety : Enhances pharmacological properties.
- Pyrrolidine and carboxamide groups : Contribute to the compound's reactivity and biological interactions.
Biological Activities
Research indicates that compounds containing both pyrazole and thiazole rings exhibit a wide range of biological activities, including:
- Antimicrobial activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antitumor effects : Demonstrated cytotoxicity against several cancer cell lines such as MCF7, A549, and NCI-H460, with IC50 values indicating significant growth inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | |
| Antitumor | MCF7 | 3.79 | |
| Antitumor | A549 | 26 | |
| Antitumor | NCI-H460 | 42.30 |
The mechanism of action for this compound is linked to its ability to interact with multiple biological targets, leading to the modulation of various cellular pathways:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of Aurora-A kinase, which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
- Antioxidant Activity : The thiazole and pyrazole rings contribute to the compound's ability to scavenge free radicals, reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- In Vitro Studies : Research on related pyrazole derivatives indicated significant cytotoxicity against various cancer cell lines, reinforcing the potential of heterocyclic compounds in cancer therapy .
- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited low minimum inhibitory concentration (MIC) values against pathogenic bacteria, highlighting their potential as antimicrobial agents .
- Pharmacological Applications : The diverse structural features allow for modifications that can enhance efficacy or target specific pathways in disease treatment.
Eigenschaften
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-7-9-19(10-8-16)22-15-34-26(27-22)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)21-6-4-5-17(2)11-21/h4-12,15,20H,13-14H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMGUZNRBWZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














